8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an aminomethyl group, and a dimethylpurine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzylamine to form 2-chlorobenzylamine.
Aminomethylation: The 2-chlorobenzylamine is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Purine Core Construction: The aminomethylated intermediate is then coupled with a purine derivative, such as 1,3-dimethylxanthine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways by binding to purinergic receptors and enzymes involved in nucleotide metabolism. This interaction can lead to alterations in cellular functions, including proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 8-((benzylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(((2-fluorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(((2-methylbenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits enhanced reactivity and potential therapeutic effects compared to its analogs, making it a valuable target for further research and development.
Properties
IUPAC Name |
8-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSUUZUTUVBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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